![molecular formula C10H13N3O B13310250 3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: is a chemical compound that combines a pyrazole ring with a furan moiety. Let’s break down its structure:
Pyrazole Ring: The core structure consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. This ring imparts unique properties to the compound.
Furan Substituent: Attached to the pyrazole ring is a furan group (furan-2-yl), which adds aromaticity and influences the compound’s reactivity.
Preparation Methods
Synthetic Routes:
Furan-2-yl Ethylation: The furan-2-yl group can be introduced via alkylation of furan with ethyl bromide or ethyl iodide. This reaction typically occurs under basic conditions.
Pyrazole Formation: The pyrazole ring can be synthesized by condensing an appropriate hydrazine derivative (e.g., hydrazine hydrate) with a suitable α,β-unsaturated ketone (e.g., 3-methyl-1H-pyrazol-5-one).
Industrial Production:
While I don’t have specific industrial production methods for this compound, it’s likely produced on a smaller scale for research purposes due to its specialized applications.
Chemical Reactions Analysis
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: undergoes various reactions:
Oxidation: It can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction of the furan-2-yl group may yield the corresponding dihydro compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrazine hydrate, alkyl halides, and reducing agents are involved.
Major Products: These reactions yield derivatives with modified functional groups (e.g., N-alkylated pyrazoles).
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May serve as a precursor in the synthesis of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related pyrazoles and furan-containing molecules.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[2-(furan-2-yl)ethyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-13-10(11)7-8(12-13)4-5-9-3-2-6-14-9/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
RUGIAKNEUFORJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


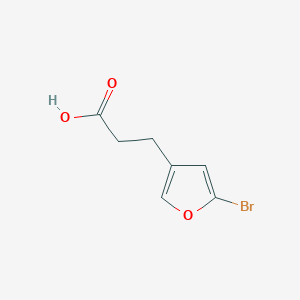
amine](/img/structure/B13310178.png)
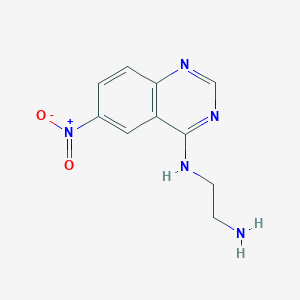
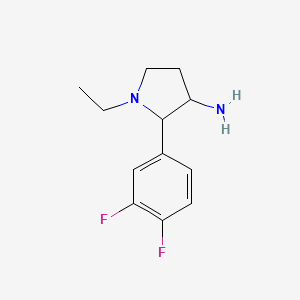
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
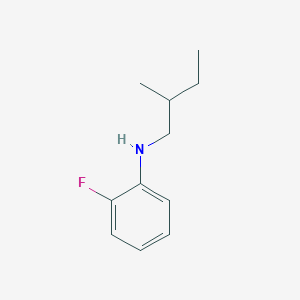
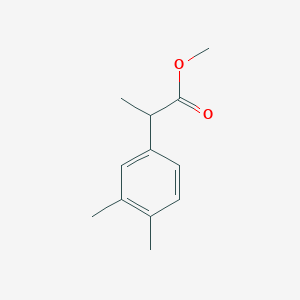
amine](/img/structure/B13310223.png)
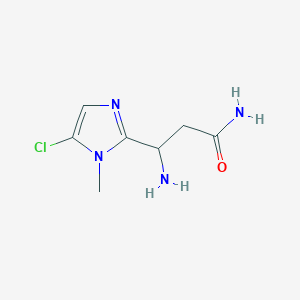
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
